1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a derivative of the natural product resveratrol and has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mechanism Of Action
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one exerts its biological effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging free radicals and reducing oxidative stress. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has several advantages for lab experiments, including its stability, solubility, and accessibility. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one is stable under a wide range of conditions and can be easily synthesized and purified. However, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one.
Future Directions
There are several future directions for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one research, including its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one could be used as a tool for studying the mechanisms of oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one and to investigate its potential side effects. Overall, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has great potential for future research and development in the field of biomedical sciences.
Synthesis Methods
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one can be synthesized through a multi-step process involving the reaction of resveratrol with piperazine and 2-methoxybenzaldehyde. The final product is obtained through purification and isolation steps, which result in a white crystalline powder. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been optimized over the years to improve yield and purity, making it more accessible for research purposes.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function.
properties
CAS RN |
15532-98-6 |
---|---|
Product Name |
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one |
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,22-23H,8-11,13H2,1H3 |
InChI Key |
MPHPDMUOEKCXGX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
Other CAS RN |
15532-98-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.